molecular formula C22H18N4O6 B11545865 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 4-methylbenzoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 4-methylbenzoate

Cat. No.: B11545865
M. Wt: 434.4 g/mol
InChI Key: RRVXXEBSBQHCJF-GFMRDNFCSA-N
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Description

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-METHYLBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl group, and a 4-methylbenzoate ester, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-METHYLBENZOATE typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with various biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Shares the hydrazine functional group but lacks the ester linkage.

    4-Methylbenzoic Acid: Contains the same aromatic ester but without the hydrazone linkage.

Properties

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] 4-methylbenzoate

InChI

InChI=1S/C22H18N4O6/c1-15-7-9-17(10-8-15)22(27)32-14-20(16-5-3-2-4-6-16)24-23-19-12-11-18(25(28)29)13-21(19)26(30)31/h2-13,23H,14H2,1H3/b24-20-

InChI Key

RRVXXEBSBQHCJF-GFMRDNFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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